LQZ-7F

Description

BenchChem offers high-quality LQZ-7F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LQZ-7F including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

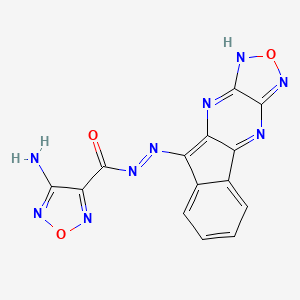

IUPAC Name |

4-amino-N-(13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,14-heptaen-8-ylimino)-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFGZNKRRJEBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LQZ-7F, a small-molecule inhibitor that targets the dimerization of the oncoprotein survivin. Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is a compelling target for cancer therapy due to its overexpression in most human cancers and its dual roles in inhibiting apoptosis and regulating cell division.[1][2][3][4] LQZ-7F represents a novel therapeutic strategy by disrupting the protein-protein interaction essential for survivin's stability and function.[4]

Core Mechanism of Action

Survivin functions as a homodimer, a structural conformation critical for its stability and anti-apoptotic activity.[1][4] LQZ-7F was identified through in-silico screening designed to target the hydrophobic residues at the survivin dimerization interface, such as Leu98 and Phe101.[1]

The binding of LQZ-7F to this interface physically obstructs the homodimerization process. This disruption exposes the hydrophobic core of the survivin monomer, leading to protein destabilization.[1] The now-unstable monomer is recognized by the cellular machinery and targeted for degradation through the ubiquitin-proteasome pathway, a mechanism confirmed by experiments showing that proteasome inhibitors like MG132 can prevent LQZ-7F-induced survivin loss.[5] This degradation of survivin protein occurs without affecting its mRNA levels.[1]

The subsequent depletion of cellular survivin levels triggers two primary anti-cancer effects:

-

Induction of Apoptosis: The loss of survivin's apoptosis-inhibiting function leads to the activation of the caspase cascade and programmed cell death.[4]

-

Mitotic Arrest: As a key component of the chromosomal passenger complex, survivin is essential for proper cell division.[6] LQZ-7F-induced degradation disrupts microtubule structure and causes cells to arrest in mitosis, ultimately leading to cell death.[7]

Survivin Signaling and LQZ-7F Intervention

Survivin is a nodal protein in pathways governing cell survival and proliferation.[8] In the cytoplasm, it directly binds to and inhibits pro-caspase-9 and active caspase-3 and -7, thereby blocking the intrinsic apoptosis pathway.[6][8] During cell division, nuclear survivin is a critical component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis.[3][6] LQZ-7F intervenes at the most fundamental level by preventing the formation of the functional survivin dimer, which effectively removes it from these pathways and disables both its anti-apoptotic and mitotic functions.

References

- 1. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling LQZ-7F: A Technical Guide to a Novel Survivin Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQZ-7F is a potent small molecule inhibitor that targets the dimerization of survivin, a protein critically overexpressed in a majority of human cancers and intrinsically linked to apoptosis resistance and cell division. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of LQZ-7F. Detailed methodologies for key experimental assays are presented, alongside a thorough compilation of its efficacy in various cancer cell lines and in vivo models. The mechanism of action, involving the induction of proteasome-dependent survivin degradation, mitotic arrest, and apoptosis, is elucidated through signaling pathway diagrams. This document serves as a core resource for researchers engaged in the exploration of novel anti-cancer therapeutics targeting the survivin pathway.

Chemical Structure and Physicochemical Properties

LQZ-7F, with the chemical formula C₂₄H₁₉N₇O₄, is a complex heterocyclic compound. Its identity has been confirmed through various analytical methods. While a detailed, step-by-step synthesis protocol for LQZ-7F is not publicly available in the reviewed literature, the synthesis of its structural analogues has been described, typically involving multi-step reactions to construct the core heterocyclic system.[1] Commercial availability for research purposes is noted, though it may require custom synthesis.[2]

Table 1: Physicochemical Properties of LQZ-7F

| Property | Value | Reference |

| IUPAC Name | 3-(5-((2-(6-((2,3-Dimethylphenyl)amino)-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-yl)hydrazineylidene)methyl)furan-2-yl)benzoic acid | [2] |

| CAS Number | 1044664-73-4 | [2] |

| Molecular Formula | C₂₄H₁₉N₇O₄ | [2] |

| Molecular Weight | 469.46 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |

Chemical Structure (2D)

Caption: 2D Chemical Structure of LQZ-7F.

Biological Activity and Mechanism of Action

LQZ-7F is a first-in-class small molecule designed to directly inhibit the homodimerization of survivin.[3] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of both cell division and apoptosis, making it an attractive target for cancer therapy. By preventing survivin dimerization, LQZ-7F triggers a cascade of events culminating in cancer cell death.

The primary mechanism of action involves the binding of LQZ-7F to the dimerization interface of survivin, which leads to the dissociation of the survivin dimer.[3] This disruption exposes a hydrophobic core, rendering the monomeric survivin unstable and susceptible to proteasome-mediated degradation.[6] The depletion of survivin levels has two major consequences for cancer cells:

-

Induction of Apoptosis: Survivin normally inhibits apoptosis by interfering with caspase activation. The degradation of survivin removes this inhibitory signal, leading to the activation of the apoptotic cascade.[3][7]

-

Mitotic Arrest: Survivin plays a crucial role in the proper functioning of the mitotic spindle and chromosome segregation. Loss of survivin function disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death.[3][8]

Caption: Mechanism of Action of LQZ-7F.

In Vitro Efficacy

LQZ-7F has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low micromolar to nanomolar range, highlighting its significant in vitro efficacy.

Table 2: In Vitro Activity of LQZ-7F in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Cancer | 2.99 | [8] |

| C4-2 | Prostate Cancer | 2.47 | [8] |

| DU145 | Prostate Cancer | ~25 | [8] |

| MDA-MB-231 | Breast Cancer | 0.4 - 4.4 | [3][8] |

| A549 | Lung Cancer | 0.4 - 4.4 | [3] |

| HCT116 | Colon Cancer | 0.4 - 4.4 | [3] |

| PANC-1 | Pancreatic Cancer | 0.4 - 4.4 | [3] |

| OVCAR-3 | Ovarian Cancer | 0.4 - 4.4 | [3] |

| HL-60 | Acute Myeloid Leukemia | 0.4 - 4.4 | [3] |

In Vivo Efficacy

Preclinical studies using xenograft models have confirmed the anti-tumor activity of LQZ-7F in a living system. Administration of LQZ-7F has been shown to significantly inhibit tumor growth.

Table 3: In Vivo Efficacy of LQZ-7F

| Animal Model | Cancer Cell Line | Dosage and Administration | Outcome | Reference |

| NOD/SCID Mice | PC-3 (Prostate) | 25 mg/kg, intraperitoneal injection, every 3 days for 24 days | Significant inhibition of xenograft tumor growth. Reduced survivin levels in tumors. | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LQZ-7F.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of LQZ-7F (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability Assay.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells.

-

Cell Seeding: A low density of cells (e.g., 500 cells/well in a 6-well plate) is seeded.

-

Compound Treatment: Cells are treated with low concentrations of LQZ-7F (e.g., 0.2 and 0.5 µM) for 24 hours.

-

Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.

-

Quantification: The number of colonies (defined as clusters of ≥50 cells) is counted.

Western Blot Analysis for Survivin Degradation

This technique is used to detect and quantify the levels of survivin protein.

-

Cell Lysis: Cells treated with LQZ-7F or vehicle control are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 10-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against survivin, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with various concentrations of LQZ-7F for 24 hours.[7]

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitotic Arrest Analysis

The effect of LQZ-7F on the cell cycle is analyzed by flow cytometry.

-

Cell Treatment: Cells are treated with LQZ-7F (e.g., 2 µM for 24 hours).[8]

-

Fixation: Cells are harvested and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase of the cell cycle.

Conclusion

LQZ-7F represents a promising lead compound for the development of novel anti-cancer therapies. Its unique mechanism of action, targeting the dimerization of the oncoprotein survivin, offers a new avenue for overcoming drug resistance and treating a wide array of malignancies. The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a strong rationale for its further preclinical and clinical development. This technical guide summarizes the core knowledge on LQZ-7F, providing a valuable resource for the scientific community to build upon in the ongoing fight against cancer.

References

- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

The Discovery and Synthesis of LQZ-7F: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Novel Survivin Dimerization Inhibitor

LQZ-7F is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its unique mechanism of targeting the oncoprotein survivin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of LQZ-7F, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

LQZ-7F was identified through a focused effort to develop small molecules that disrupt the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[1][3] Unlike many other oncoproteins that possess enzymatic activity, survivin's function is critically dependent on its homodimerization, which presented a unique target for therapeutic intervention.[2]

The discovery of LQZ-7F stemmed from the analysis of structural analogues of a hit compound, LQZ-7.[2] Notably, LQZ-7F was identified as having a distinct backbone scaffold compared to LQZ-7 and another potent analog, LQZ-7I.[4] This structural uniqueness underscores the potential for developing multiple classes of survivin dimerization inhibitors.

Synthesis of LQZ-7F

While detailed, step-by-step synthetic protocols for LQZ-7F are not extensively published in peer-reviewed literature, the available information indicates that it is an analog of LQZ-7. The synthesis of related quinoxaline-based analogs involved two nucleophilic aromatic substitutions of dichloroquinoxaline with corresponding amine or amide nucleophiles. It is plausible that a similar synthetic strategy is employed for LQZ-7F, tailored to produce its unique tetracyclic aromatic core. Further investigation into patented chemical synthesis routes may provide more granular details.

Mechanism of Action: Targeting Survivin Dimerization

LQZ-7F functions as a direct inhibitor of survivin dimerization.[1][3] By binding to the dimerization interface of survivin, LQZ-7F is predicted to disrupt the formation of the functional homodimer.[2][5] This disruption is hypothesized to expose the hydrophobic core residues of the survivin monomer, leading to protein misfolding and subsequent degradation through the proteasome-dependent pathway.[2][3] This targeted degradation of survivin ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

A key finding is that LQZ-7F can be hydrolyzed under acidic conditions to its tetracyclic aromatic core, termed LQZ-7F1.[6] This active metabolite, LQZ-7F1, has been shown to be even more potent than the parent compound in inhibiting survivin dimerization and cancer cell proliferation, suggesting that LQZ-7F may act as a prodrug.[6]

Figure 1: Proposed signaling pathway of LQZ-7F action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for LQZ-7F and its active metabolite, LQZ-7F1.

Table 1: In Vitro Cytotoxicity of LQZ-7F

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| DU145 | Prostate Cancer | ~25[7] |

| Multiple Cancer Cell Lines | Various | 0.4 - 4.4[7] |

Table 2: In Vivo Efficacy of LQZ-7F

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| 4- to 6-week-old male NSG mice | Prostate Cancer Xenograft (PC-3) | 25 mg/kg, i.p. injection every 3 days for 24 days | Inhibition of xenograft tumor growth[7] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of LQZ-7F.

Cell Viability (MTT) Assay

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

-

Cancer cells were seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, they were treated with a range of concentrations of LQZ-7F.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

A solubilization solution (e.g., DMSO or a detergent-based buffer) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Protocol:

-

Cell Lysis: Cancer cells treated with LQZ-7F for specified times were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against survivin and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Figure 3: Workflow for the in vivo xenograft study.

Protocol:

-

Cell Implantation: 4- to 6-week-old male NSG (NOD/SCID/IL-2Rγnull) mice were subcutaneously injected with PC-3 human prostate cancer cells.[7]

-

Tumor Growth and Randomization: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into a treatment group and a vehicle control group.[7]

-

Treatment Administration: The treatment group received intraperitoneal (i.p.) injections of LQZ-7F at a dose of 25 mg/kg every three days for a total of 24 days.[7] The control group received injections of the vehicle.

-

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry to assess survivin levels.[7]

Conclusion

LQZ-7F represents a promising lead compound for the development of a novel class of anti-cancer therapeutics that target the dimerization of survivin. Its ability to induce proteasome-dependent degradation of survivin, leading to apoptosis and mitotic arrest in cancer cells, has been demonstrated in preclinical models. The finding that its hydrolyzed form, LQZ-7F1, is even more potent opens up possibilities for a prodrug strategy. Further optimization of the LQZ-7F scaffold and continued investigation into its pharmacological properties are warranted to advance this promising agent towards clinical development.

References

- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Survivin Small Molecules Inhibitors: Recent Advances and Challenges | MDPI [mdpi.com]

- 7. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LQZ-7F in Inducing Apoptosis in Cancer Cells: A Technical Guide

Abstract

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a validated and highly attractive target for cancer therapy due to its overexpression in nearly all human cancers and its dual roles in promoting cell division and inhibiting apoptosis.[1][2][3] However, its lack of enzymatic activity has made it a challenging "undruggable" target.[2][3] This technical guide details the mechanism and efficacy of LQZ-7F, a novel small-molecule inhibitor designed to target the dimerization interface of survivin.[1][4] By binding directly to the survivin homodimer, LQZ-7F disrupts its structure, leading to proteasome-dependent degradation, which in turn triggers mitotic arrest and spontaneous apoptosis in cancer cells.[1][3][5] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action

LQZ-7F represents a novel strategy for targeting oncoproteins by disrupting protein-protein interactions. Its primary mechanism involves the direct inhibition of survivin homodimerization, a process essential for its stability and function.[2][3][5]

The sequence of events is as follows:

-

Binding: LQZ-7F directly binds to the hydrophobic core residues within the dimeric interface of the survivin protein.[1][5]

-

Dimerization Inhibition: This binding event physically obstructs the normal dimerization process, destabilizing the survivin homodimer.[3][5]

-

Protein Degradation: The disruption of the dimer exposes the hydrophobic core, leading to protein misfolding and subsequent recognition by the cellular protein degradation machinery.[3][5] This results in proteasome-dependent degradation of survivin, leading to a significant reduction in its intracellular levels.[1][4]

-

Cellular Consequences: The depletion of survivin has two major consequences for cancer cells:

-

Induction of Apoptosis: As a key inhibitor of apoptosis, the degradation of survivin relieves this inhibition, leading to the activation of the caspase cascade (evidenced by cleavage of PARP and caspase-3) and programmed cell death.[3][4]

-

Mitotic Arrest: Survivin plays a crucial role in regulating mitosis. LQZ-7F-induced degradation of survivin leads to severe disruption of microtubule structure and subsequent mitotic arrest.[1][6]

-

Quantitative Efficacy Data

The anti-cancer effects of LQZ-7F have been quantified through various in vitro and in vivo assays, demonstrating its potency across a range of cancer types.

Table 1: In Vitro Cytotoxicity of LQZ-7F in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of LQZ-7F, determined by MTT assays, across a panel of human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Myeloid Leukemia | 0.4 |

| MDA-MB-231 | Breast Cancer | 4.4 |

| HCT116 | Colon Cancer | 2.1 |

| A549 | Lung Cancer | 3.5 |

| Panc-1 | Pancreatic Cancer | 3.7 |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| OVCAR-3 | Ovarian Cancer | 2.2 |

Table 2: Effect of LQZ-7F on Colony Formation in PC-3 Cells

This table shows the dose-dependent effect of LQZ-7F on the ability of PC-3 prostate cancer cells to form colonies, a measure of long-term cell survival.[1]

| LQZ-7F Concentration (µM) | Colony Formation Efficiency (%) |

| 0 (Control) | ~62 |

| 0.2 | ~52 |

| 0.5 | ~12 |

| 1.0 | ~8 |

Table 3: Apoptosis Induction by LQZ-7F

This table presents the percentage of apoptotic cells detected after treatment with LQZ-7F, as measured by Annexin V/PI staining and flow cytometry.[7]

| Cell Line | Treatment Conditions | Apoptosis Rate (%) |

| PC-3 | 2.5 µM, 72 hours | 54 - 69 |

| HL-60 | 2.5 µM, 72 hours | 66 - 98 |

Table 4: In Vivo Efficacy of LQZ-7F in a PC-3 Xenograft Model

This table summarizes the treatment regimen and outcome of LQZ-7F in an in vivo mouse model of prostate cancer.[6][7]

| Animal Model | Cell Line | Treatment Regimen | Outcome |

| NOD/SCID Mice | PC-3 | 25 mg/kg via IP injection, every 3 days | Significant suppression of xenograft tumor growth.[6] |

| Reduced survivin levels observed in treated tumors.[1][6] | |||

| Increased apoptotic cells observed in treated tumors.[6] |

Key Experimental Methodologies

Reproducible and rigorous experimental design is critical for evaluating novel therapeutic compounds. The following sections detail the core protocols used to characterize the activity of LQZ-7F.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Complete culture medium

-

LQZ-7F stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of LQZ-7F and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Quantification (Annexin V/PI Staining)

-

Principle: This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]

-

Materials:

-

Treated and control cells

-

1X PBS

-

Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) or 7-AAD staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[8]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI solution.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately by flow cytometry. Do not wash cells after staining.

-

Gating:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.

-

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lysis & Quantification: Lyse cells and quantify protein concentration.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

-

Summary and Future Directions

LQZ-7F is a promising preclinical candidate that validates the strategy of targeting the survivin dimerization interface for cancer therapy.[1] Its ability to induce proteasome-dependent degradation of survivin leads to potent induction of apoptosis and mitotic arrest across a wide range of human cancer cell lines.[1][4] Furthermore, its efficacy in suppressing tumor growth in xenograft models highlights its potential for in vivo applications.[1][3]

The development of LQZ-7F has paved the way for further optimization. For instance, a subsequent analog, LQZ-7F1, which comprises the tetracyclic aromatic core of LQZ-7F, has shown improved potency with submicromolar IC50s.[2] This suggests that LQZ-7F may function as a prodrug, and its core structure is a key pharmacophore for further development.[2] The continued exploration of this and other survivin dimerization inhibitors holds significant promise for developing novel therapeutics to overcome cancer's resistance to apoptosis.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling the Molecular Machinery: A Technical Guide to the Action of LQZ-7F

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of LQZ-7F, a novel small-molecule inhibitor with promising anti-cancer properties. By delving into its core interactions and cellular consequences, this document serves as a critical resource for researchers and drug development professionals seeking to understand and potentially leverage this compound in oncology.

Core Mechanism: Targeting Survivin Dimerization

LQZ-7F's primary molecular target is survivin , a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] Survivin is a homodimeric protein that is overexpressed in a wide range of human cancers while being largely absent in normal adult tissues, making it an attractive target for cancer therapy.[1][3] The compound directly binds to the dimerization interface of survivin, specifically targeting residues such as Leu98 and Phe101.[1][3] This interaction physically prevents the formation of the functional survivin homodimer.[3][4]

The inhibition of dimerization exposes a hydrophobic core in the survivin protein, leading to its misfolding.[1][3] This misfolded protein is subsequently recognized by the cellular machinery and targeted for degradation through the proteasome pathway.[1][5][6] This targeted degradation of survivin is a key event that triggers the downstream anti-cancer effects of LQZ-7F.

Cellular Consequences of Survivin Inhibition

The LQZ-7F-induced degradation of survivin leads to two major cellular outcomes: the induction of apoptosis and mitotic arrest.[7][8][9] Survivin plays a dual role in both inhibiting apoptosis and regulating cell division.[10] Its depletion disrupts these critical cellular processes.

The loss of survivin's anti-apoptotic function leads to the activation of caspases, such as caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), hallmark events of programmed cell death.[1] Furthermore, LQZ-7F treatment has been shown to disrupt the microtubule structure, leading to aberrant spindle formation and causing cells to arrest in the mitotic phase of the cell cycle.[7][10]

Quantitative Analysis of LQZ-7F Activity

The efficacy of LQZ-7F has been quantified across various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential. A derivative, LQZ-7F1, has shown even greater potency.

| Cell Line | Cancer Type | IC50 (µM) of LQZ-7F | IC50 (µM) of LQZ-7F1 |

| PC-3 | Prostate Cancer | 2.99[7] | ~0.5 (submicromolar)[2][5] |

| C4-2 | Prostate Cancer | 2.47[7] | Not specified |

| DU145 | Prostate Cancer | ~25[7] | Not specified |

| HL-60 | Acute Myeloid Leukemia | Not specified | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified |

| A549 | Lung Cancer | Not specified | Not specified |

| General Range | Multiple Cancers | 0.4 - 4.4 [3][6][7] | Submicromolar [2] |

Table 1: In Vitro Cytotoxicity of LQZ-7F and its Analog LQZ-7F1 in Various Human Cancer Cell Lines.

In preclinical xenograft models using PC-3 prostate cancer cells, LQZ-7F administered via intraperitoneal injection at a dose of 25 mg/kg every three days significantly inhibited tumor growth.[7][10] This in vivo efficacy is attributed to the induction of survivin degradation within the tumor tissue.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular targets and effects of LQZ-7F.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of LQZ-7F that inhibits the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., PC-3, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LQZ-7F (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Protein Expression

Objective: To assess the levels of survivin, cleaved caspase-3, and cleaved PARP following LQZ-7F treatment.

-

Cell Lysis: Treat cells with LQZ-7F at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. LQZ-7F - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

In-Silico Screening of LQZ-7F: A Technical Overview for Drug Development Professionals

An In-Depth Guide to the Initial Computational Evaluation of a Novel Survivin Dimerization Inhibitor

This technical guide provides a comprehensive overview of the initial in-silico screening studies of LQZ-7F, a promising small molecule inhibitor targeting the dimerization of the oncoprotein survivin. This document is intended for researchers, scientists, and drug development professionals interested in the computational methodologies and early-stage evaluation of this potential anti-cancer agent.

Introduction

LQZ-7F is a novel compound identified through a combination of computational analysis and in-silico screening as a direct inhibitor of survivin dimerization.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance.[3] By disrupting the homodimerization of survivin, LQZ-7F promotes its proteasome-dependent degradation, leading to mitotic arrest and apoptosis in cancer cells.[1][4] This document summarizes the key in-silico findings that formed the basis for the experimental validation of LQZ-7F.

Molecular Target and Mechanism of Action

The primary molecular target of LQZ-7F is the dimerization interface of the survivin protein. Computational studies have shown that LQZ-7F specifically interacts with key hydrophobic residues, Leu98 and Phe101, which are critical for the formation of the survivin homodimer.[4] The binding of LQZ-7F to this interface is predicted to disrupt the protein-protein interaction, leading to the dissociation of the survivin dimer. This, in turn, exposes the hydrophobic core of the protein, triggering misfolding and subsequent degradation by the proteasome.[2]

Signaling Pathway of LQZ-7F Action

In-Silico Screening and Molecular Docking

LQZ-7F was identified from a large compound library through a virtual screening campaign. The primary computational method employed was molecular docking, which predicted the binding affinity and conformation of small molecules to the survivin dimerization interface.

Experimental Protocols

Molecular Docking Protocol (Predicted)

While the full detailed parameters from the original study by Qi et al. (2016) were not publicly accessible, a representative molecular docking protocol using DOCK6, which was mentioned as the software used, can be outlined as follows:[2]

-

Receptor Preparation: The crystal structure of the survivin dimer was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: A 3D structure of LQZ-7F was generated and energy-minimized. Rotatable bonds were defined to allow for conformational flexibility during docking.

-

Binding Site Definition: The binding site was defined as the dimerization interface of survivin, with a focus on the pocket surrounding the key residues Leu98 and Phe101.

-

Docking Simulation: DOCK6 was used to perform flexible ligand docking. The program samples a large number of conformations and orientations of the ligand within the binding site and scores them based on a force field.

-

Scoring and Analysis: The predicted binding poses were ranked based on their docking scores, which estimate the binding affinity. The top-ranked poses were visually inspected to analyze the key interactions with the protein residues.

Predicted Binding Interactions

Molecular docking simulations predict that LQZ-7F forms several key interactions with the survivin dimerization interface. These include hydrogen bonds and hydrophobic interactions with critical amino acid residues.

| Interacting Residue | Interaction Type |

| Glu94 | Hydrogen Bond |

| Phe93 | Hydrophobic |

| Leu98 | Hydrophobic |

| Phe101 | Hydrophobic |

In-Silico Screening Workflow

Predicted Physicochemical and ADMET Properties

An in-silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of LQZ-7F was conducted using publicly available prediction tools. These predictions provide an early indication of the compound's drug-like properties.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C24H19N7O4 |

| Molecular Weight | 469.46 g/mol |

| LogP | 3.65 |

| Water Solubility | Poorly soluble |

| Number of H-bond Donors | 3 |

| Number of H-bond Acceptors | 8 |

| Polar Surface Area | 148.8 Ų |

ADMET Predictions

| Parameter | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Low |

| Distribution | |

| Blood-Brain Barrier Permeability | No |

| CNS Permeability | No |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Total Clearance (log ml/min/kg) | 0.35 |

| Toxicity | |

| AMES Toxicity | No |

| hERG I Inhibitor | Yes |

| Hepatotoxicity | Yes |

Disclaimer: These ADMET properties were predicted using online tools and have not been experimentally validated.

In-Vitro Activity

Experimental validation has confirmed the in-silico predictions. LQZ-7F has demonstrated potent cytotoxic activity against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 2.99[5] |

| C4-2 | Prostate Cancer | 2.47[5] |

| DU145 | Prostate Cancer | ~25[5] |

LQZ-7F effectively inhibits the survival of a range of cancer cell lines with IC50 values between 0.4 and 4.4 µM.[5]

Conclusion

The initial in-silico screening of LQZ-7F has successfully identified a promising lead compound for the development of a novel anti-cancer therapeutic. The computational predictions regarding its mechanism of action as a survivin dimerization inhibitor have been supported by initial experimental data. While the predicted ADMET profile suggests potential challenges, such as CYP450 inhibition and hepatotoxicity, that will need to be addressed in further optimization studies, the in-silico approach has proven invaluable in the efficient discovery of this potent survivin inhibitor. This technical guide provides a foundational understanding of the computational strategies and key findings that underscore the potential of LQZ-7F as a candidate for further preclinical development.

References

- 1. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pkCSM [biosig.lab.uq.edu.au]

- 3. phytojournal.com [phytojournal.com]

- 4. CA3003326A1 - Methode de prediction de la reponse a la medication chez les patients atteints de cancer - Google Patents [patents.google.com]

- 5. pkCSM [biosig.lab.uq.edu.au]

LQZ-7F: A Technical Guide on its Disruption of the Inhibitor of Apoptosis Protein (IAP) Family

A Deep Dive into the Mechanism and Therapeutic Potential of a Novel Survivin Dimerization Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of LQZ-7F, a small molecule inhibitor targeting the dimerization interface of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of novel anti-cancer agents targeting apoptosis pathways.

Introduction to the IAP Family and the Role of Survivin

The Inhibitor of Apoptosis Protein (IAP) family are crucial regulators of programmed cell death, or apoptosis.[1][2] Members of this family, including XIAP, cIAP1, cIAP2, and survivin, are characterized by the presence of at least one baculovirus IAP repeat (BIR) domain.[1][3] Many IAPs function by directly binding to and inhibiting caspases, the key effector enzymes of apoptosis.[4]

Survivin (also known as BIRC5) is a unique member of the IAP family that is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues.[2][5] This differential expression makes it an attractive target for cancer therapy. Survivin exists as a homodimer and plays a dual role in promoting cell proliferation and inhibiting apoptosis.[1][5] Its anti-apoptotic function is, in part, mediated through its interaction with other proteins in the apoptosis pathway.[2][3]

LQZ-7F: A Direct Inhibitor of Survivin Dimerization

LQZ-7F is a novel small molecule inhibitor designed to specifically target the dimerization interface of survivin.[5] Unlike molecules that target enzymatic activity, LQZ-7F disrupts a critical protein-protein interaction necessary for survivin's stability and function. The binding of LQZ-7F to the survivin dimer interface is thought to expose a hydrophobic core, leading to protein misfolding and subsequent degradation by the proteasome.[6] This targeted degradation of survivin ultimately triggers spontaneous apoptosis in cancer cells.[1][6]

Mechanism of LQZ-7F-induced apoptosis.

Quantitative Data: In Vitro Efficacy of LQZ-7F

LQZ-7F has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 2.99 | [7] |

| C4-2 | Prostate Cancer | 2.47 | [7] |

| Multiple Cancer Cell Lines | Various | 0.4 - 4.4 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of LQZ-7F.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of LQZ-7F or DMSO (vehicle control) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the desired concentrations of LQZ-7F for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Workflow for apoptosis detection.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with LQZ-7F for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cycloheximide (CHX) Chase Assay for Protein Stability

-

Cell Treatment: Treat cells with LQZ-7F or DMSO for a specified time.

-

CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 10-20 µg/mL.

-

Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Analyze the levels of survivin protein at each time point by Western blotting to determine its half-life. A faster decrease in survivin levels in LQZ-7F-treated cells indicates reduced protein stability.[6]

Effect of LQZ-7F on the Broader IAP Family

While LQZ-7F is a specific inhibitor of survivin dimerization, its effects may extend to the broader IAP family through indirect mechanisms. The current body of research primarily focuses on the direct interaction between LQZ-7F and survivin. There is no direct evidence to suggest that LQZ-7F binds to or directly inhibits other IAP family members such as XIAP, cIAP1, or cIAP2.

However, survivin is known to interact with other IAPs. Notably, survivin can form a complex with XIAP, which enhances XIAP's stability and its ability to inhibit caspases.[2][8] By promoting the degradation of survivin, LQZ-7F may disrupt this protective interaction, potentially leading to the destabilization and reduced activity of XIAP. This would represent an indirect mechanism by which LQZ-7F could further sensitize cancer cells to apoptosis.

Potential indirect effect of LQZ-7F on XIAP.

Further research is warranted to experimentally validate the effect of LQZ-7F on the expression and activity of other IAP family members. An "IAP family member degradation assay," as described in some contexts, could be employed where cells are treated with LQZ-7F, and the levels of XIAP, cIAP1, and cIAP2 are evaluated by Western blotting.

Conclusion

LQZ-7F represents a promising therapeutic agent that targets a key vulnerability in cancer cells – their reliance on survivin for survival and proliferation. Its mechanism of inducing proteasome-dependent degradation of survivin through the inhibition of dimerization is a novel approach to targeting proteins previously considered "undruggable." While its direct effects are on survivin, the potential for indirect effects on other IAP family members like XIAP could contribute to its overall pro-apoptotic efficacy. The data presented in this guide underscores the need for continued investigation and development of LQZ-7F as a potential anti-cancer therapeutic.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Survivin saga goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LQZ-7F on Mitotic Arrest in Tumor Cells: A Technical Guide

Abstract

LQZ-7F is a novel small molecule inhibitor that targets the dimerization interface of survivin, an oncoprotein overexpressed in a majority of human cancers. By disrupting survivin homodimerization, LQZ-7F triggers proteasome-dependent degradation of survivin, leading to mitotic arrest and subsequent apoptosis in tumor cells.[1] This technical guide provides an in-depth overview of the mechanism of action of LQZ-7F, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, plays a dual role in promoting cell proliferation and inhibiting apoptosis. Its overexpression is a hallmark of many cancers and is often associated with a poor prognosis. The unique expression profile of survivin, being abundant in cancer cells but nearly absent in most normal adult tissues, makes it an attractive target for cancer therapy.[2] LQZ-7F has emerged as a promising anti-cancer agent that directly targets survivin.[3] This compound was identified through in-silico screening and has been shown to effectively inhibit the survival of multiple cancer cell lines.

Mechanism of Action

LQZ-7F functions by directly binding to the dimerization interface of survivin.[3][4] This interaction prevents the formation of survivin homodimers, which is essential for its stability and function. The disruption of the survivin dimer leads to its ubiquitination and subsequent degradation by the proteasome.[5] The depletion of cellular survivin levels has two major consequences for cancer cells:

-

Induction of Apoptosis: As an inhibitor of apoptosis, the degradation of survivin leads to the activation of caspases and the induction of programmed cell death.[6]

-

Mitotic Arrest: Survivin is a key component of the chromosomal passenger complex (CPC), which is crucial for proper chromosome segregation and cytokinesis during mitosis. The loss of survivin function due to LQZ-7F treatment results in defects in microtubule dynamics, leading to mitotic arrest and the formation of aberrant spindles.[5][3]

Quantitative Data

The anti-cancer effects of LQZ-7F have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of LQZ-7F in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 2.99[7] |

| C4-2 | Prostate Cancer | 2.47[7] |

| Multiple Human Cancer Cell Lines | Various | 0.4 - 4.4[5][3] |

IC50 values represent the concentration of LQZ-7F required to inhibit the growth of 50% of the cell population.

Table 2: Effect of LQZ-7F on Colony Formation of Cancer Cells

| Cell Line | Treatment | Colony Formation Efficiency (%) |

| PC-3 | Control | ~62 |

| 0.2 µM LQZ-7F | ~52 | |

| 0.5 µM LQZ-7F | ~12 | |

| 1.0 µM LQZ-7F | ~8 |

Table 3: Induction of Apoptosis by LQZ-7F

| Cell Line | Treatment | Apoptosis (%) |

| PC-3 | LQZ-7F | 54 - 69[7] |

| HL-60 | LQZ-7F | 66 - 98[7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of LQZ-7F.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of LQZ-7F or a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells) in 6-well plates.

-

Drug Treatment: Treat the cells with LQZ-7F at various concentrations.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the colony formation efficiency as the ratio of the number of colonies to the number of cells seeded.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with LQZ-7F for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse LQZ-7F-treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved PARP, or other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.

Visualizations

Signaling Pathway of LQZ-7F

Caption: Proposed signaling pathway of LQZ-7F in tumor cells.

Experimental Workflow for LQZ-7F Evaluation

Caption: Typical experimental workflow for evaluating LQZ-7F.

Logical Relationship of LQZ-7F's Effects

Caption: Logical flow of LQZ-7F's anti-tumor activity.

Conclusion

LQZ-7F represents a promising strategy for targeting survivin in cancer therapy. Its ability to induce proteasome-dependent degradation of survivin leads to a dual anti-tumor effect: induction of apoptosis and mitotic arrest. The quantitative data and experimental evidence strongly support its potential as a lead compound for the development of novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. tebubio.com [tebubio.com]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016187046A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: Determining the IC50 Value of LQZ-7F in Prostate Cancer Cells

Introduction

LQZ-7F is a small-molecule inhibitor that targets the dimerization of survivin, a protein that is overexpressed in many cancers, including prostate cancer, but is largely absent in normal adult tissues.[1] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in promoting cell division and preventing apoptosis (programmed cell death).[1][2] By inhibiting the dimerization of survivin, LQZ-7F triggers its degradation through a proteasome-dependent pathway, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] This makes LQZ-7F a promising candidate for targeted cancer therapy.

Mechanism of Action

LQZ-7F was identified through in-silico screening designed to find molecules that could disrupt the survivin dimer interface.[3] The mechanism of action involves the following steps:

-

Binding: LQZ-7F binds to the hydrophobic dimerization domain of survivin.[2]

-

Dimer Disruption: This binding prevents two survivin proteins from forming a functional homodimer.[4]

-

Protein Degradation: The monomeric survivin is unstable and is targeted for degradation by the proteasome.[1][2]

-

Cell Cycle Arrest and Apoptosis: The resulting loss of survivin function leads to disruption of microtubule structure, mitotic arrest, and induction of spontaneous apoptosis in cancer cells.[3][5]

These application notes provide a summary of the inhibitory effects of LQZ-7F on prostate cancer cells and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values of LQZ-7F in Prostate Cancer Cell Lines

The following table summarizes the reported IC50 values for LQZ-7F and its analogue, LQZ-7F1, in various prostate cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | IC50 Value (µM) | Assay Method | Reference |

| LQZ-7F | PC-3 | 2.99 | Not Specified | [5] |

| C4-2 | 2.47 | Not Specified | [5] | |

| PC-3 | ~25 | Not Specified | [5] | |

| DU145 | ~25 | Not Specified | [5] | |

| LQZ-7F1 * | PC-3 | 0.158 | Not Specified | [6] |

| C4-2 | 0.175 | Not Specified | [6] |

*Note: LQZ-7F1 is a hydrolysis product and a more potent derivative of LQZ-7F.[2][6]

Experimental Protocols

Two standard colorimetric assays for determining the IC50 value of a compound in adherent cell lines are the MTT and CCK-8 assays. Both rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.[7][8]

Materials:

-

Prostate cancer cell lines (e.g., PC-3, C4-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

LQZ-7F stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (wavelength: 570 nm, reference wavelength: 630 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count prostate cancer cells that are in the logarithmic growth phase.

-

Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of LQZ-7F in a complete culture medium from the stock solution. A common starting range for LQZ-7F would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared LQZ-7F dilutions to the respective wells.

-

Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each LQZ-7F concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the LQZ-7F concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.

-

Protocol 2: CCK-8 Assay for IC50 Determination

This protocol is based on standard CCK-8 assay procedures.[9][10][11][12]

Materials:

-

Prostate cancer cell lines (e.g., PC-3, C4-2)

-

Complete cell culture medium

-

LQZ-7F stock solution (in DMSO)

-

96-well flat-bottom plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Multichannel pipette

-

Microplate reader (wavelength: 450 nm)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Step 1) to seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Drug Treatment:

-

Follow the same procedure as in the MTT assay (Step 2) to treat the cells with serial dilutions of LQZ-7F for 48-72 hours.

-

-

CCK-8 Addition and Incubation:

-

Absorbance Measurement:

-

Data Analysis:

-

Follow the same data analysis steps as in the MTT assay (Step 6) to calculate the percentage of cell viability and determine the IC50 value.

-

Visualizations

Caption: Signaling pathway of LQZ-7F in cancer cells.

Caption: Experimental workflow for IC50 determination.

References

- 1. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 11. apexbt.com [apexbt.com]

- 12. ptglab.com [ptglab.com]

Application Notes and Protocols for Treating Xenograft Tumor Models with LQZ-7F

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQZ-7F is a small molecule inhibitor that targets the dimerization of survivin, an oncoprotein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] By disrupting survivin dimerization, LQZ-7F promotes the degradation of survivin, leading to mitotic arrest and apoptosis in cancer cells.[1][3] Preclinical studies using xenograft tumor models have demonstrated the in vivo efficacy of LQZ-7F in inhibiting tumor growth, making it a promising candidate for cancer therapy.[1][3][4]

These application notes provide a detailed protocol for treating xenograft tumor models with LQZ-7F, based on established preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor activity of LQZ-7F.

Mechanism of Action: LQZ-7F and the Survivin Signaling Pathway

LQZ-7F functions by directly binding to the dimerization interface of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family.[4][5] This binding prevents the formation of survivin homodimers, which is essential for its stability and function. The disruption of dimerization leads to the proteasome-dependent degradation of survivin.[1][3]

The subsequent depletion of survivin has two major consequences for cancer cells:

-

Induction of Apoptosis: Survivin inhibits apoptosis by interfering with the activity of caspases, particularly caspase-3, caspase-7, and caspase-9. By degrading survivin, LQZ-7F relieves this inhibition, allowing the apoptotic cascade to proceed, leading to programmed cell death.

-

Mitotic Arrest: Survivin is also involved in the regulation of mitosis. Its depletion disrupts the proper formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death.[1]

Data Presentation: In Vivo Efficacy of LQZ-7F

The following table summarizes the quantitative data from a preclinical study evaluating LQZ-7F in a PC-3 human prostate cancer xenograft model.[1]

| Treatment Group | Dosage and Schedule | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 24 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 50% PEG300 / 50% Saline, i.p., every 3 days | ~100 | ~1200 | N/A |

| LQZ-7F | 25 mg/kg, i.p., every 3 days for 8 treatments | ~100 | ~400 | ~67% |

Note: The tumor volume data is estimated from graphical representations in the source publication and may not reflect the exact numerical values.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in treating xenograft tumor models with LQZ-7F.

Cell Culture and Preparation

-

Cell Line: PC-3 (human prostate adenocarcinoma)

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Cell Harvesting:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells with sterile Phosphate-Buffered Saline (PBS).

-